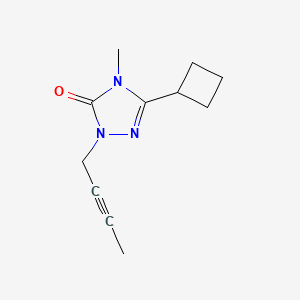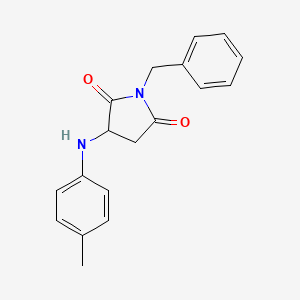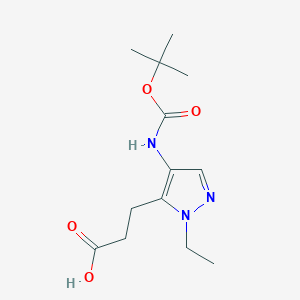![molecular formula C19H22N6O B3001159 N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2198991-88-5](/img/structure/B3001159.png)
N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the exact synthesis of this compound is not detailed in the literature, it may involve the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Benzofuran rings can be constructed using a unique free radical cyclization cascade or proton quantum tunneling .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. Unfortunately, specific structural data for this compound is not available in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the literature .Aplicaciones Científicas De Investigación
Synthesis of Nitrogen-Bridged Purine-Like C-Nucleosides Research by Khadem, Kawai, and Swartz (1989) delved into the synthesis of nitrogen-bridged purine-like C-nucleosides, demonstrating the coupling of ethyl 2,5-anhydro-6-O-benzoyl-d-allonodithioate with aminomethyl- and hydrazino-azines. This work is significant in the field of organic chemistry, particularly in the synthesis of complex nitrogen-containing heterocycles, which have a broad range of applications, including pharmaceuticals and agrochemicals (Khadem, Kawai, & Swartz, 1989).
Antimicrobial Properties of Pyrazoline and Pyrazole Derivatives Hassan (2013) synthesized a series of pyrazoline and pyrazole derivatives, exploring their antibacterial and antifungal activities. These compounds, including derivatives of ethyl [1,2,4]triazolo[3,4-c][1,2,4]triazino[5,6-b]-5H-indole-5-ethanoate, have shown promising results in combating microbial infections, indicating their potential in medical and pharmaceutical applications (Hassan, 2013).
Development of Benzofuran-Containing Heterocycles Abdelhamid, Fahmi, and Mohamed Alsheflo (2012) focused on synthesizing benzofuran-containing heterocycles, including pyrazolo[5,1-c][1,2,4]triazines and isoxazolo[3,4-d]pyrimidine derivatives. The benzofuran moiety is a key structural component in many natural products and pharmaceuticals, making this research relevant for the development of new therapeutic agents (Abdelhamid, Fahmi, & Mohamed Alsheflo, 2012).
Antimicrobial Evaluation of Thienopyrimidine Derivatives Bhuiyan and colleagues (2006) synthesized thienopyrimidine derivatives and evaluated their antimicrobial properties. This research contributes to the development of new antimicrobial agents, particularly in addressing the growing concern of antibiotic resistance (Bhuiyan et al., 2006).
Synthesis and Characterization of Triazolo-Thiadiazoles Idrees, Kola, and Siddiqui (2019) reported the synthesis of novel triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties, demonstrating their antimicrobial activities. This research highlights the potential of these compounds in the development of new antimicrobial drugs (Idrees, Kola, & Siddiqui, 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
Benzofuran compounds, a key structural component of this molecule, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Benzofuran derivatives are known to interact with various cellular targets, leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact cellular targets of this compound.
Biochemical Pathways
For example, they have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to downstream effects such as the inhibition of tumor growth or the prevention of viral replication.
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds . This suggests that the compound may have favorable ADME properties that enhance its bioavailability.
Result of Action
Given the biological activities of benzofuran derivatives, it can be inferred that the compound may have effects such as inhibiting tumor growth, preventing bacterial growth, reducing oxidative stress, or inhibiting viral replication .
Propiedades
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-23(8-6-14-2-3-17-15(10-14)7-9-26-17)16-11-24(12-16)19-5-4-18-21-20-13-25(18)22-19/h2-5,10,13,16H,6-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWONTMIYYRZIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC2=C(C=C1)OCC2)C3CN(C3)C4=NN5C=NN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)methyl)-3-methyl-1,2,4-oxadiazole](/img/structure/B3001077.png)


![N-(4-ethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3001081.png)

![2-[4-Ethoxy-2-[2-furanyl(oxo)methyl]imino-1,3-benzothiazol-3-yl]acetic acid methyl ester](/img/structure/B3001084.png)
![[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-cyclohexylmethanone](/img/structure/B3001088.png)
![4-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3001089.png)

![8-chloro-2-(4-oxo-4H-chromene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3001093.png)


![1-(2-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide](/img/structure/B3001097.png)
![1-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B3001099.png)